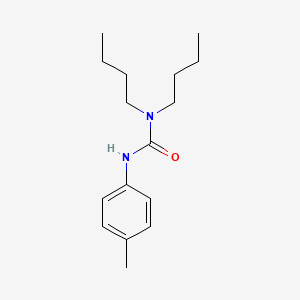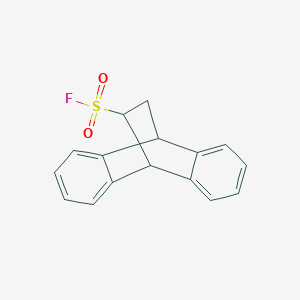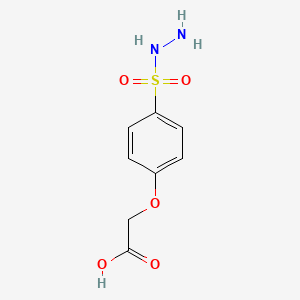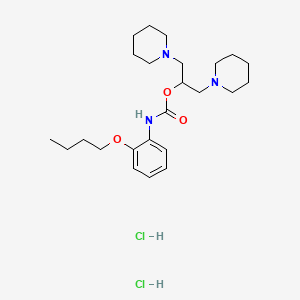
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound. It belongs to the class of carbamic acid esters, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid esters typically involves the reaction of an amine with an ester of carbamic acid. For this specific compound, the synthetic route might involve the following steps:
Formation of the carbamic acid ester: Reacting 2-butoxyphenol with a suitable carbamoyl chloride under basic conditions.
Introduction of the piperidinyl groups: Reacting the intermediate product with 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
科学研究应用
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the production of pesticides and herbicides.
作用机制
The mechanism of action of carbamic acid esters typically involves the inhibition of enzymes by forming a covalent bond with the active site. This can lead to the disruption of normal enzyme function, which is useful in both therapeutic and agricultural applications.
相似化合物的比较
Similar Compounds
- Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester
- Carbamic acid, (2-ethoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester
Uniqueness
The uniqueness of carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butoxy group may enhance its lipophilicity, potentially improving its ability to cross biological membranes.
属性
CAS 编号 |
113873-28-2 |
|---|---|
分子式 |
C24H41Cl2N3O3 |
分子量 |
490.5 g/mol |
IUPAC 名称 |
1,3-di(piperidin-1-yl)propan-2-yl N-(2-butoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H39N3O3.2ClH/c1-2-3-18-29-23-13-7-6-12-22(23)25-24(28)30-21(19-26-14-8-4-9-15-26)20-27-16-10-5-11-17-27;;/h6-7,12-13,21H,2-5,8-11,14-20H2,1H3,(H,25,28);2*1H |
InChI 键 |
GOJLTTIGBDJLDP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


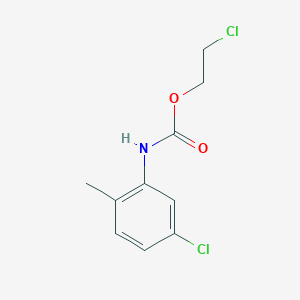
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)
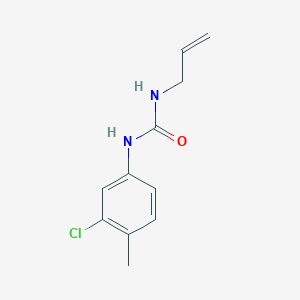
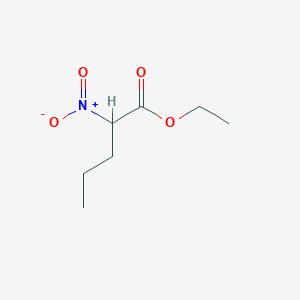
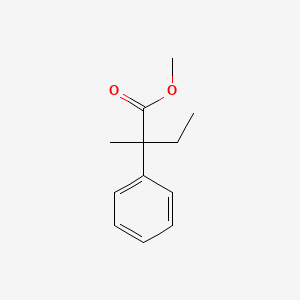

![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)



![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
